Benzoic acid;4-hydroperoxyhexan-1-ol
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Overview
Description
Benzoic acid;4-hydroperoxyhexan-1-ol is an organic compound that combines the structural features of benzoic acid and 4-hydroperoxyhexan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 4-hydroperoxyhexan-1-ol is an aliphatic alcohol with a hydroperoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-hydroperoxyhexan-1-ol can be achieved through a multi-step process involving the preparation of benzoic acid and 4-hydroperoxyhexan-1-ol separately, followed by their combination. Benzoic acid can be synthesized through the oxidation of benzyl alcohol using potassium permanganate in an acidic medium . On the other hand, 4-hydroperoxyhexan-1-ol can be prepared by the hydroperoxidation of hexan-1-ol using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air or oxygen. This process is carried out at elevated temperatures and pressures in the presence of a cobalt or manganese catalyst . The production of 4-hydroperoxyhexan-1-ol on an industrial scale may involve similar hydroperoxidation reactions, optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-hydroperoxyhexan-1-ol can undergo various chemical reactions, including:
Reduction: The hydroperoxy group can be reduced to an alcohol group using reducing agents such as sodium borohydride.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Scientific Research Applications
Benzoic acid;4-hydroperoxyhexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;4-hydroperoxyhexan-1-ol involves its interaction with molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, leading to their inhibition or death . The carboxylic acid group of benzoic acid can disrupt cellular processes by interfering with enzyme activity and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Hydroxybenzoic acid: An aromatic hydroxy acid used in the synthesis of various bioproducts.
Hexan-1-ol: An aliphatic alcohol used as a solvent and in the production of esters.
Uniqueness
Benzoic acid;4-hydroperoxyhexan-1-ol is unique due to the presence of both an aromatic carboxylic acid and an aliphatic hydroperoxy group in its structure
Properties
CAS No. |
830345-26-1 |
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Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
benzoic acid;4-hydroperoxyhexan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H14O3/c8-7(9)6-4-2-1-3-5-6;1-2-6(9-8)4-3-5-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3 |
InChI Key |
HUNDPAXKSHMPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCO)OO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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